7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with propanoic acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate
- 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-
- Acetic acid, trifluoro-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
Uniqueness
What sets 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- apart from similar compounds is its specific structural configuration and the presence of the 2-methylpropyl group. This unique structure may confer distinct chemical properties and biological activities, making it valuable for specific applications .
Properties
CAS No. |
132560-21-5 |
---|---|
Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3-[1-methyl-3-(2-methylpropyl)-2,6-dioxopurin-7-yl]propanoic acid |
InChI |
InChI=1S/C13H18N4O4/c1-8(2)6-17-11-10(12(20)15(3)13(17)21)16(7-14-11)5-4-9(18)19/h7-8H,4-6H2,1-3H3,(H,18,19) |
InChI Key |
DJGIPKDKFPMSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.